![molecular formula C13H24N2O2 B13505233 tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13505233.png)
tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate: is a bicyclic compound with a tert-butyl ester group. This compound is known for its unique structure, which includes a bicyclo[3.3.1]nonane framework. It is used in various chemical and pharmaceutical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of a bicyclic ketone with an amine under specific conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane. The tert-butyl ester group is introduced using tert-butyl chloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted bicyclic compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its stable bicyclic framework .
Medicine: In medicine, it is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mécanisme D'action
The mechanism of action of tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bicyclic structure provides a rigid framework that enhances binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- tert-Butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Comparison: While these compounds share a similar bicyclic framework, tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific functional groups and reactivity. The presence of the tert-butyl ester group and the amino group provides distinct chemical properties that make it suitable for various applications .
Propriétés
Formule moléculaire |
C13H24N2O2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
tert-butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-10(8-15)6-11(14)5-9/h9-11H,4-8,14H2,1-3H3 |
Clé InChI |
VRWBJJACFKTSNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CC(C1)CC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13505152.png)

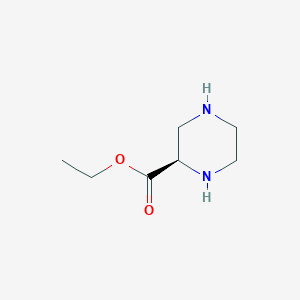
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13505170.png)
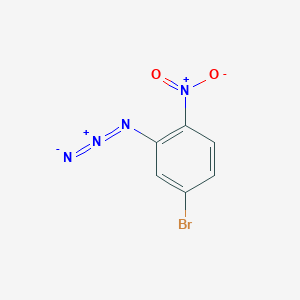
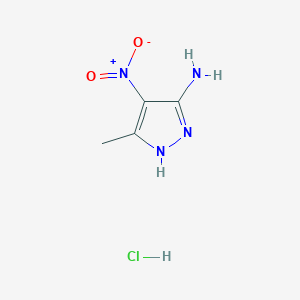
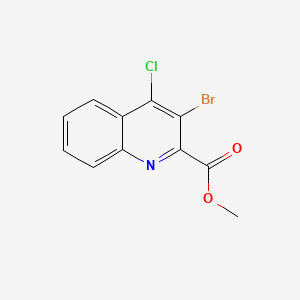

![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)
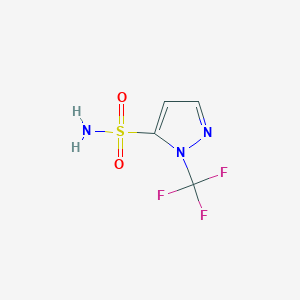
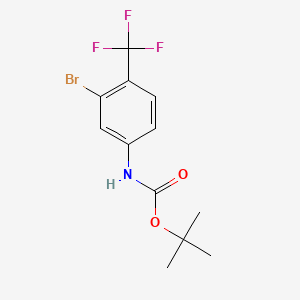
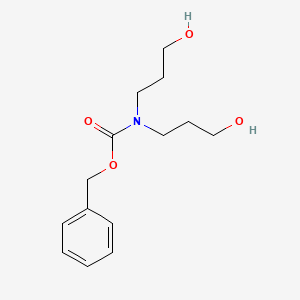
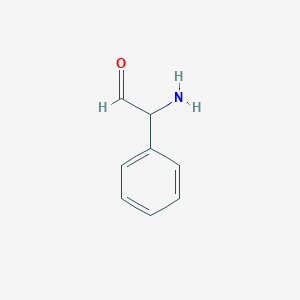
![2-Aminofuro[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13505227.png)
